![molecular formula C15H11F3N4O2 B283617 (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile](/img/structure/B283617.png)
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile, also known as TFP or trifluoperazine, is a chemical compound that has been widely used in scientific research. It is a member of the phenothiazine class of compounds and has been shown to have a diverse range of biochemical and physiological effects. In
作用机制
The mechanism of action of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile is complex and not fully understood. It is known to interact with a variety of receptors and ion channels in the nervous system, including dopamine, serotonin, and histamine receptors, as well as voltage-gated calcium channels. (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain ion channels, and the induction of oxidative stress in cells. It has also been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the advantages of using (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile in lab experiments is its well-characterized mechanism of action. It is also relatively easy to obtain and has been used in a wide variety of studies. However, one limitation of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile is that it can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
未来方向
There are many potential future directions for the study of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile. One area of interest is the development of more selective analogs that can target specific receptors or ion channels. (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile could also be used in combination with other compounds to investigate synergistic effects on biological processes. Additionally, the use of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile in animal models of disease could provide insights into potential therapeutic applications.
合成方法
The synthesis of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)aniline with ethyl 2-cyanoacetate to form 3-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with 4-methyl-2,6-dioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile in the presence of a base to yield (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile.
科学研究应用
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has been widely used in scientific research as a tool to study the mechanisms of action of various biological processes. It has been shown to have a wide range of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has also been used to study the effects of oxidative stress on cells and to investigate the role of certain proteins in cancer cell growth.
属性
分子式 |
C15H11F3N4O2 |
|---|---|
分子量 |
336.27 g/mol |
IUPAC 名称 |
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11F3N4O2/c1-8-11(6-19)13(23)21-14(24)12(8)7-20-22-10-4-2-3-9(5-10)15(16,17)18/h2-5,7,20,22H,1H3,(H,21,23,24)/b12-7- |
InChI 键 |
YQEVCQUTAWWOPG-GHXNOFRVSA-N |
手性 SMILES |
CC\1=C(C(=O)NC(=O)/C1=C\NNC2=CC=CC(=C2)C(F)(F)F)C#N |
SMILES |
CC1=C(C(=O)NC(=O)C1=CNNC2=CC=CC(=C2)C(F)(F)F)C#N |
规范 SMILES |
CC1=C(C(=O)NC(=O)C1=CNNC2=CC=CC(=C2)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




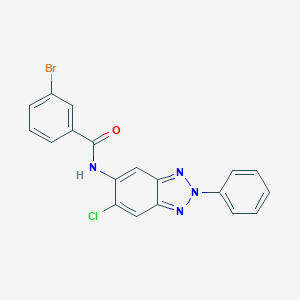
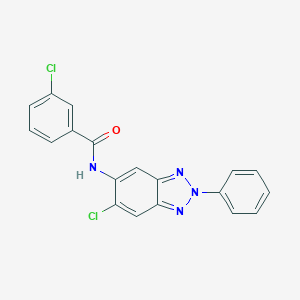

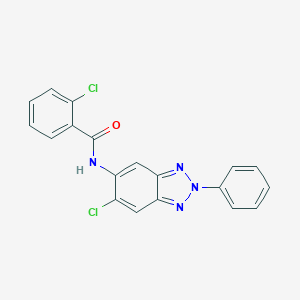
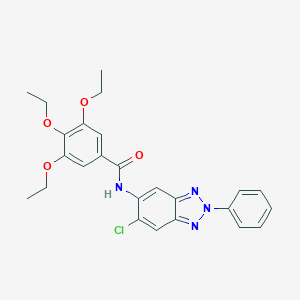


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
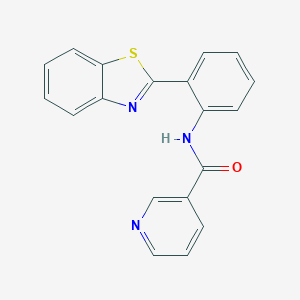
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)